Difelikefalin is a selective kappa opioid receptor (KOR) agonist. [, , ] It exhibits a high affinity for KORs, which are widely distributed in the peripheral and central nervous systems. [, , , ] Difelikefalin's selectivity for KORs over other opioid receptors, like mu opioid receptors (MORs), contributes to its unique pharmacological profile. [, , ] This selectivity is a key area of interest in scientific research, as it potentially allows for the development of therapeutics with reduced risk of certain adverse effects associated with MOR activation. [, , ]
Difelikefalin is derived from a series of amino acids, specifically designed to interact with kappa opioid receptors. Its chemical name is 4-amino-1-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid, acetate salt, with a molecular formula of C36H53N7O6. It is classified as a small synthetic peptide and has been recognized for its unique mechanism of action that distinguishes it from traditional opioids .
The synthesis of difelikefalin involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. Key steps in the synthesis include:
The final product is obtained as an acetate salt, which enhances its solubility and stability in aqueous solutions.
Difelikefalin's molecular structure consists of a complex arrangement of amino acids that confer its activity at kappa opioid receptors. The molecular weight is approximately 679 g/mol when expressed as the free base. The structure features:
Key reactions include:
Difelikefalin acts as an agonist at kappa opioid receptors located peripherally rather than centrally in the nervous system. This selective action helps mitigate side effects commonly seen with central opioid agonists. The mechanism involves:
Difelikefalin exhibits several notable physical and chemical properties:
These properties are critical for formulation development and clinical application.
Difelikefalin's primary application lies in the management of moderate-to-severe pruritus associated with chronic kidney disease in hemodialysis patients. Clinical studies have shown that it significantly improves quality of life by reducing itch severity without the central side effects typical of traditional opioids. Additional potential applications may include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2